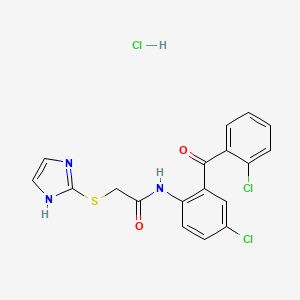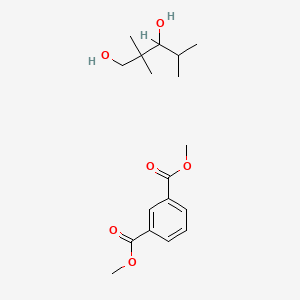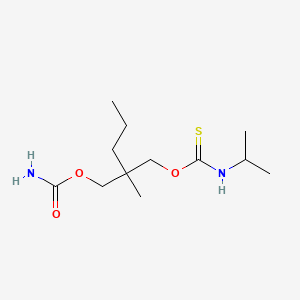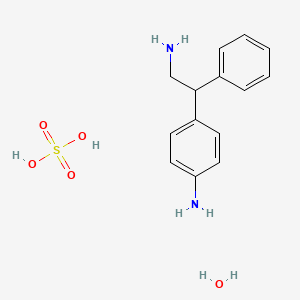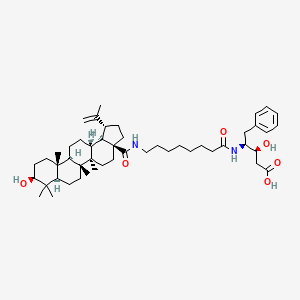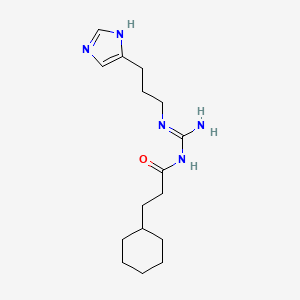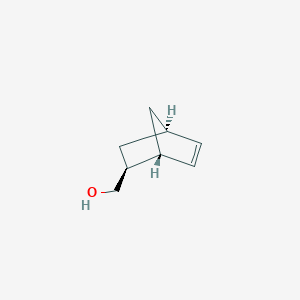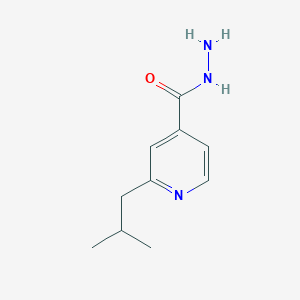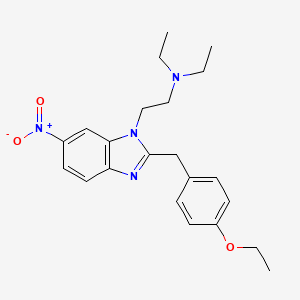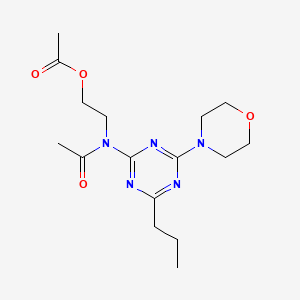
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes an acetamide group, a morpholine ring, and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves multiple steps. The process may start with the preparation of the triazine ring, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include acetic anhydride, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Researchers may explore its use in the synthesis of new materials or as a catalyst in various reactions.
Biology
In biological research, the compound may be investigated for its potential effects on cellular processes. Studies may focus on its interactions with proteins, enzymes, or other biomolecules.
Medicine
In the medical field, Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- may be explored for its potential therapeutic applications. Researchers may study its effects on specific diseases or conditions, including its mechanism of action and potential side effects.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialized products. Its unique structure and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- include other acetamides, morpholine derivatives, and triazine compounds. Examples include:
- Acetamide, N-(2-hydroxyethyl)-N-(4-morpholinyl)-6-propyl-1,3,5-triazine
- Acetamide, N-(2-(methoxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of Acetamide, N-(2-(acetyloxy)ethyl)-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups and rings. This unique structure may confer specific reactivity and properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
127375-14-8 |
|---|---|
Molekularformel |
C16H25N5O4 |
Molekulargewicht |
351.40 g/mol |
IUPAC-Name |
2-[acetyl-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl acetate |
InChI |
InChI=1S/C16H25N5O4/c1-4-5-14-17-15(20-6-9-24-10-7-20)19-16(18-14)21(12(2)22)8-11-25-13(3)23/h4-11H2,1-3H3 |
InChI-Schlüssel |
IZWZQJUDLYIMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=NC(=N1)N(CCOC(=O)C)C(=O)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


